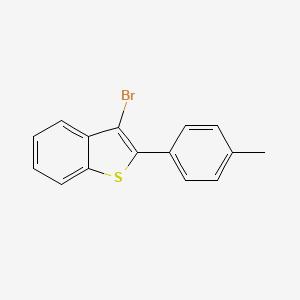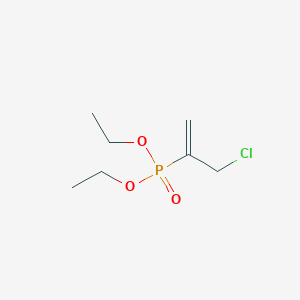![molecular formula C34H42O5 B14270548 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate CAS No. 156490-83-4](/img/structure/B14270548.png)
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate is a complex organic compound with a unique structure that includes aromatic rings, ether, and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 4-(1-Hydroxyethyl)phenol: This can be achieved through the reduction of 4-acetylphenol using a reducing agent such as sodium borohydride.
Formation of 12-bromo-1-dodecanol: This involves the bromination of 1-dodecanol using phosphorus tribromide.
Etherification: The 4-(1-Hydroxyethyl)phenol is then reacted with 12-bromo-1-dodecanol in the presence of a base like potassium carbonate to form 12-[4-(1-Hydroxyethyl)phenoxy]dodecanol.
Esterification: Finally, the esterification of 12-[4-(1-Hydroxyethyl)phenoxy]dodecanol with 4-benzoylbenzoic acid in the presence of a catalyst such as sulfuric acid yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 12-[4-(1-Oxoethyl)phenoxy]dodecyl 4-benzoylbenzoate.
Reduction: Formation of 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzylbenzoate.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and etherification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate involves its interaction with biological membranes due to its amphiphilic structure. The hydroxyethyl and benzoyl groups can interact with hydrophilic and hydrophobic regions, respectively, affecting membrane fluidity and permeability. This can lead to disruption of microbial cell membranes, contributing to its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-methylbenzoate
- 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-chlorobenzoate
- 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-nitrobenzoate
Uniqueness
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. The benzoyl group enhances its ability to interact with biological membranes and contributes to its potential antimicrobial activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
156490-83-4 |
|---|---|
Molekularformel |
C34H42O5 |
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
12-[4-(1-hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate |
InChI |
InChI=1S/C34H42O5/c1-27(35)28-21-23-32(24-22-28)38-25-13-8-6-4-2-3-5-7-9-14-26-39-34(37)31-19-17-30(18-20-31)33(36)29-15-11-10-12-16-29/h10-12,15-24,27,35H,2-9,13-14,25-26H2,1H3 |
InChI-Schlüssel |
CERMMWDVVSXZED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OCCCCCCCCCCCCOC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)

![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

chloro-lambda~5~-phosphane](/img/structure/B14270524.png)


![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)

![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
